molecular formula C28H38O4 B14323450 Dibenzyl tetradecanedioate CAS No. 105579-84-8

Dibenzyl tetradecanedioate

Cat. No.: B14323450
CAS No.: 105579-84-8
M. Wt: 438.6 g/mol
InChI Key: SPSKZDHAEDASDG-UHFFFAOYSA-N
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Description

Dibenzyl tetradecanedioate is an organic compound with the molecular formula C28H38O4 It is a diester derived from tetradecanedioic acid and benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl tetradecanedioate can be synthesized through the esterification of tetradecanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl tetradecanedioate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Tetradecanedioic acid and benzyl alcohol.

    Reduction: Tetradecanediol and benzyl alcohol.

    Substitution: Various substituted benzyl esters, depending on the nucleophile used.

Scientific Research Applications

Dibenzyl tetradecanedioate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study ester hydrolysis and enzyme activity.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of dibenzyl tetradecanedioate involves the hydrolysis of the ester bonds to release tetradecanedioic acid and benzyl alcohol. This hydrolysis can be catalyzed by esterases and other hydrolytic enzymes in biological systems. The released tetradecanedioic acid can participate in metabolic pathways, while benzyl alcohol can be further metabolized or excreted.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanedioic acid: A dicarboxylic acid with similar chain length but without the ester groups.

    Dibenzyl succinate: A diester with a shorter chain length compared to dibenzyl tetradecanedioate.

    Dibenzyl adipate: Another diester with a different chain length and chemical properties.

Uniqueness

This compound is unique due to its specific chain length and ester groups, which confer distinct chemical and physical properties

Properties

CAS No.

105579-84-8

Molecular Formula

C28H38O4

Molecular Weight

438.6 g/mol

IUPAC Name

dibenzyl tetradecanedioate

InChI

InChI=1S/C28H38O4/c29-27(31-23-25-17-11-9-12-18-25)21-15-7-5-3-1-2-4-6-8-16-22-28(30)32-24-26-19-13-10-14-20-26/h9-14,17-20H,1-8,15-16,21-24H2

InChI Key

SPSKZDHAEDASDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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